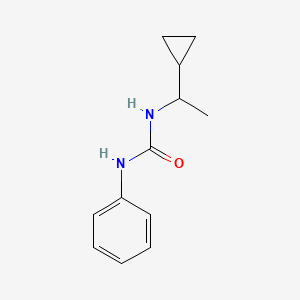![molecular formula C9H4F6O B13583083 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one is a fluorinated organic compound with significant interest in various scientific fields. Its unique structure, characterized by multiple fluorine atoms, imparts distinct chemical and physical properties, making it valuable in research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one typically involves the introduction of fluorine atoms into the molecular structure through various synthetic routes. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These agents facilitate the substitution of hydrogen atoms with fluorine atoms under controlled conditions. Industrial production methods often involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency .
Analyse Chemischer Reaktionen
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace fluorine atoms under specific conditions.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential in drug development due to their stability and bioavailability.
Industry: It is used in the production of specialty polymers and coatings, benefiting from its chemical resistance and thermal stability
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity. The electron-withdrawing nature of fluorine atoms can stabilize transition states and intermediates, facilitating various chemical reactions. In biological systems, the compound can interact with enzymes and receptors, affecting their activity and function .
Vergleich Mit ähnlichen Verbindungen
2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one can be compared with other fluorinated compounds such as:
2,2,2-Trifluoroacetophenone: Similar in structure but with fewer fluorine atoms, leading to different reactivity and applications.
Fluorinated Quinolines: These compounds also contain multiple fluorine atoms and are used in medicinal chemistry for their enhanced biological activity.
Polyfluorinated Pyridines: Known for their stability and use in various industrial applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct properties and reactivity patterns, making it a valuable compound in multiple fields of research and industry.
Eigenschaften
Molekularformel |
C9H4F6O |
|---|---|
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
2,2-difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-2-4(7(16)8(11)12)1-5(3-6)9(13,14)15/h1-3,8H |
InChI-Schlüssel |
FJZUHXACIFAGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)F)C(=O)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13583032.png)

![Ethyl 2-{[3-(prop-2-en-1-yl)oxetan-3-yl]oxy}acetate](/img/structure/B13583040.png)

![(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13583063.png)




